Enhanced c-Met Kinase Inhibition: 1,6-Naphthyridine vs. 1,5-Naphthyridine Core
In a direct head-to-head comparison of regioisomeric naphthyridine scaffolds designed as c-Met kinase inhibitors, the 1,6-naphthyridine core demonstrated unequivocal superiority over the 1,5-naphthyridine core. The study synthesized and evaluated two series of novel substituted naphthyridines based on the c-Met inhibitor MK-2461, concluding that 1,6-naphthyridine is a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine .
| Evidence Dimension | c-Met kinase inhibitory activity |
|---|---|
| Target Compound Data | 1,6-Naphthyridine derivatives (e.g., 26b, 26c) showed best enzymic and cytotoxic activities |
| Comparator Or Baseline | 1,5-Naphthyridine derivatives (designed based on MK-2461 scaffold) |
| Quantified Difference | 1,6-Naphthyridine identified as more promising core; specific IC50 values not reported in abstract |
| Conditions | c-Met kinase enzymatic assay; in vitro cytotoxicity against Hela and A549 cell lines |
Why This Matters
For procurement decisions in c-Met-targeted drug discovery, selecting the 1,6-naphthyridine scaffold over the 1,5-isomer provides a structurally validated starting point with superior inhibitory potential, reducing the risk of pursuing a suboptimal regioisomeric core.
